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molecular formula C9H8BrNO4 B009049 Methyl 2-(4-bromo-2-nitrophenyl)acetate CAS No. 100487-82-9

Methyl 2-(4-bromo-2-nitrophenyl)acetate

Cat. No. B009049
M. Wt: 274.07 g/mol
InChI Key: KHXUTOLCCFWPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642276B2

Procedure details

Sodium metal (0.09 g) was dissolved in absolute ethanol (2 ml) under nitrogen. A solution of methyl (4-bromo-2-nitrophenyl)acetate (Intermediate 54) (1.0 g) in ethanol (8 ml) was treated with isoamyl nitrite (0.6 ml) followed by the solution of sodium ethoxide, yielding a black mixture. The mixture was stirred at 60° for 90 min then left at room temp. for 18 h. 2N Hydrochloric acid (20 ml) was added and the mixture was extracted with ethyl acetate (2×20 ml). The combined organic extracts were washed with water (×2) and brine, dried using a hydrophobic filter tube and concentrated under vacuum. The residue was purified on a Varian Bond-Elut SPE cartridge eluting with cyclohexane:ethyl acetate (100:0 to 97:3) to give the title compound as a cream coloured solid (577 mg).
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[Br:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12][CH3:13])=[O:11])=[C:5]([N+]([O-])=O)[CH:4]=1.[N:17](OCCC(C)C)=[O:18].[O-][CH2:26]C.[Na+].Cl>C(O)C>[Br:2][C:3]1[CH:8]=[CH:7][C:6]2[C:9]([C:10]([O:12][CH2:13][CH3:26])=[O:11])=[N:17][O:18][C:5]=2[CH:4]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
0.09 g
Type
reactant
Smiles
[Na]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC(=O)OC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC(=O)OC)[N+](=O)[O-]
Name
Quantity
0.6 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielding a black mixture
WAIT
Type
WAIT
Details
then left at room temp. for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×20 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (×2) and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on a Varian Bond-Elut SPE cartridge
WASH
Type
WASH
Details
eluting with cyclohexane:ethyl acetate (100:0 to 97:3)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 577 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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